Methyl 2-chloropent-4-enoate
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Overview
Description
Methyl 2-chloropent-4-enoate is an organic compound with the molecular formula C6H9ClO2 It is an ester derived from the corresponding carboxylic acid and methanol
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various enzymes and proteins, which could potentially be the targets of methyl 2-chloropent-4-enoate .
Mode of Action
It is known that similar compounds can undergo various chemical reactions, including protodeboronation and hydromethylation .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, such as protodeboronation of alkyl boronic esters .
Result of Action
Similar compounds have been known to cause various chemical transformations .
Action Environment
It is known that similar compounds can be used under environmentally friendly reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloropent-4-enoate can be synthesized through the esterification of 2-chloropent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the pent-4-enoate moiety allows for addition reactions, such as hydrogenation or halogenation, to form saturated or dihalogenated products.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine in carbon tetrachloride for halogenation.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-hydroxypent-4-enoate or 2-aminopent-4-enoate.
Addition: Saturated esters or dihalogenated esters.
Hydrolysis: 2-chloropent-4-enoic acid and methanol.
Scientific Research Applications
Methyl 2-chloropent-4-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with specific biological activities.
Material Science: Used in the preparation of polymers and other materials with unique properties.
Biological Studies: Investigated for its interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
Methyl 2-bromopent-4-enoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Methyl 2-chlorobut-3-enoate: Shorter carbon chain, affecting its physical and chemical properties.
Ethyl 2-chloropent-4-enoate: Ethyl ester instead of methyl, influencing its solubility and reactivity.
Uniqueness: Methyl 2-chloropent-4-enoate is unique due to the presence of both an ester group and a chlorine atom on an unsaturated carbon chain. This combination of functional groups provides a wide range of reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
methyl 2-chloropent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBLWIPOTWHMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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